Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-
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Overview
Description
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- is a compound that belongs to the class of phenoxy acids It is characterized by the presence of an acetylthio group attached to a phenylmethyl group, which is further connected to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- typically involves the reaction of 4-[(acetylthio)phenylmethyl]phenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetylthio group, yielding the corresponding phenoxy derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy compounds.
Scientific Research Applications
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- involves its interaction with specific molecular targets. The acetylthio group can interact with enzymes or receptors, modulating their activity. The phenoxy group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-Chloro-2-methylphenoxyacetic acid: Another herbicide with a related structure.
Uniqueness
Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]- is unique due to the presence of the acetylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other phenoxy acids .
Properties
CAS No. |
681295-18-1 |
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Molecular Formula |
C17H16O4S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[4-[acetylsulfanyl(phenyl)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H16O4S/c1-12(18)22-17(13-5-3-2-4-6-13)14-7-9-15(10-8-14)21-11-16(19)20/h2-10,17H,11H2,1H3,(H,19,20) |
InChI Key |
SAALKMVZOLMKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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